Broussonin B

Übersicht

Beschreibung

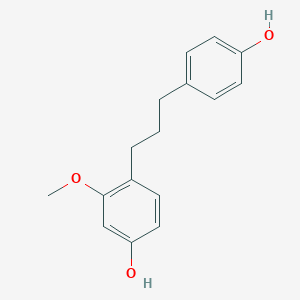

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol is an organic compound with the molecular formula C10H12O4. It is known for its significant role in various chemical and biological processes. This compound is characterized by the presence of both hydroxy and methoxy groups, which contribute to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol typically involves the reaction of 4-hydroxybenzaldehyde with 3-methoxyphenylpropionic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the efficiency of the process. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and enhances the quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The compound can be reduced to form corresponding alcohols.

Substitution: The methoxy group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, alcohols, and various substituted derivatives, depending on the reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Anti-Cancer Activity

Broussonin B has shown promise in inhibiting the proliferation and invasion of various cancer cell lines, including:

- Non-small cell lung cancer (NSCLC) : Studies have demonstrated that this compound effectively reduces the viability of NSCLC cells by inducing cell cycle arrest and apoptosis .

- Ovarian cancer : Similar inhibitory effects have been observed in ovarian cancer cells, suggesting its potential as a therapeutic agent against multiple cancer types .

Case Studies and Research Findings

Several studies have documented the effects of this compound in preclinical settings:

| Study | Findings | Cancer Type | Mechanism |

|---|---|---|---|

| Kim et al. (2022) | This compound inhibited VEGF-A-induced endothelial cell proliferation | NSCLC | Down-regulation of integrin β1 |

| Ryu et al. (2019) | Inhibition of tumor growth in vivo with this compound treatment | Ovarian cancer | Induction of apoptosis via cell cycle arrest |

| Park et al. (2020) | Significant reduction in microvessel formation from rat aortic rings | General angiogenesis | Blockade of VEGFR-2 signaling |

Potential Therapeutic Applications

Given its multifaceted mechanisms of action, this compound holds potential for various therapeutic applications:

- Cancer therapy : Its ability to inhibit tumor growth and angiogenesis positions it as a candidate for combination therapies in oncology.

- Anti-inflammatory treatments : Preliminary findings suggest that compounds from the Broussonetia genus may also exhibit anti-inflammatory properties, which could be explored further in clinical settings .

Wirkmechanismus

The mechanism of action of 4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol involves its interaction with various molecular targets and pathways. The compound exerts its effects by:

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Known for its antioxidant properties.

3-(4-Methoxyphenyl)propionic acid: Used in similar applications but lacks the hydroxy group.

3,4-Dihydroxyhydrocinnamic acid: Another compound with antioxidant activity but with different structural features.

Uniqueness

4-[3-(4-Hydroxyphenyl)propyl]-3-methoxyphenol is unique due to the presence of both hydroxy and methoxy groups, which enhance its reactivity and biological activity. This dual functionality makes it a versatile compound in various chemical and biological applications .

Biologische Aktivität

Broussonin B is a phenolic compound derived from the stem bark of Broussonetia kazinoki, a plant belonging to the Moraceae family. This compound has garnered attention for its diverse biological activities, particularly in the fields of oncology and vascular biology. This article explores the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound exhibits several pharmacological effects primarily through its influence on cellular pathways involved in angiogenesis and cancer cell proliferation.

1. Anti-Angiogenic Activity

this compound has been shown to inhibit vascular endothelial growth factor-A (VEGF-A)-stimulated endothelial cell responses. This inhibition occurs through several mechanisms:

- Cell Proliferation: this compound suppresses VEGF-A-induced proliferation of human umbilical vein endothelial cells (HUVECs) by inducing G1 phase cell cycle arrest. It regulates the expression of cyclins and cyclin-dependent kinases (Cdks), leading to hypophosphorylation of retinoblastoma protein (pRb) .

- Cell Migration and Invasion: Treatment with this compound significantly reduces endothelial cell migration and invasion in response to VEGF-A. This effect is crucial for inhibiting angiogenic processes necessary for tumor growth .

2. Cancer Cell Growth Inhibition

this compound has demonstrated anti-proliferative effects on various cancer cell lines, including non-small cell lung cancer (NSCLC) and ovarian cancer cells. The compound disrupts critical signaling pathways that promote cancer cell survival and proliferation, such as those mediated by integrins .

Research Findings

Recent studies have provided substantial evidence supporting the biological activity of this compound:

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

- Case Study 1: In a study involving NSCLC cells, treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values indicating significant potency against tumor growth .

- Case Study 2: A clinical observation noted that patients with advanced ovarian cancer showed improved outcomes when treated with compounds similar to this compound, suggesting its role in enhancing the efficacy of existing chemotherapy regimens .

Eigenschaften

IUPAC Name |

4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJJJQWAYMRTLJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.